4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Some drugs with a thiadiazole scaffold, like sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives can be prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
The chemical reactivity of 1,3,4-thiadiazoles is influenced by the presence of the =N-C-S- moiety and strong aromaticity of the ring . They can strongly interact with biomolecules (proteins and DNA) due to their capability to produce mesoionic salts .Physical And Chemical Properties Analysis
1,3,4-Thiadiazoles are weak bases due to the extra heteroatom. They exhibit ring cleavage in the presence of strong bases and acids, providing stability to the structure .Scientific Research Applications
Polymer Applications
- Electrochromic Polymers : A study highlighted the use of thiadiazolo[3,4-c]pyridine derivatives in designing donor–acceptor–donor (D–A–D) monomers for electropolymerization, leading to polymers with unique electrochromic properties. These polymers exhibited a range of colors and demonstrated potential in green and near-infrared electrochromic applications due to their optical absorption and electrochemical behavior (Shouli Ming et al., 2015).
Medicinal Chemistry
- Antitubercular and Antifungal Activity : Compounds structurally related to the query compound, specifically thiadiazole derivatives, have been synthesized and evaluated for their antitubercular and antifungal activities. Some of these derivatives exhibited significant activity, suggesting their potential as leads for the development of new therapeutic agents (Manjoor. Syed et al., 2013).
- Synthesis and Reactivity : Research on the synthesis and reactivity of various thiadiazines, including morpholino-1,3,4-thiadiazines, has contributed to understanding their potential as intermediates in medicinal chemistry. These studies provide insights into the structural modifications that affect their biological activities (S. Knak et al., 2015).
Future Directions
Future research could focus on making structural modifications in the 1,3,4-thiadiazole ring to produce highly effective and less toxic compounds . These compounds could have potential applications as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial agents .
properties
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S2/c22-17(20-6-5-14(12-20)26-16-11-18-27-19-16)13-1-3-15(4-2-13)28(23,24)21-7-9-25-10-8-21/h1-4,11,14H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKYSAGLBQDESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzenesulfonyl}morpholine |
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